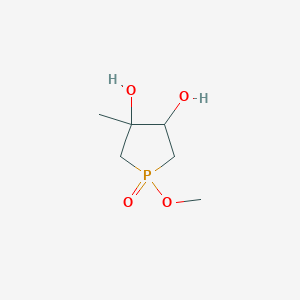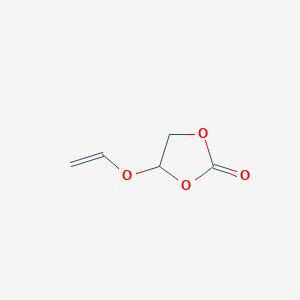
4-(Ethenyloxy)-1,3-dioxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethenyloxy)-1,3-dioxolan-2-one is an organic compound with a unique structure that includes an ethenyloxy group attached to a dioxolanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethenyloxy)-1,3-dioxolan-2-one typically involves the reaction of ethenyl alcohol with 1,3-dioxolan-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ethenyloxy linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Ethenyloxy)-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler alcohols or ethers.
Substitution: The ethenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-(Ethenyloxy)-1,3-dioxolan-2-one has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with unique properties.
Biology: The compound can be used in the development of bio-compatible materials.
Medicine: Research is ongoing to explore its potential in drug delivery systems.
Industry: It is utilized in the production of advanced materials with specific mechanical and thermal properties.
Wirkmechanismus
The mechanism by which 4-(Ethenyloxy)-1,3-dioxolan-2-one exerts its effects involves the interaction of its functional groups with various molecular targets. The ethenyloxy group can participate in polymerization reactions, while the dioxolanone ring can undergo ring-opening reactions, leading to the formation of new compounds with desired properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methoxy)-1,3-dioxolan-2-one: Similar structure but with a methoxy group instead of an ethenyloxy group.
4-(Ethenyloxy)-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolanone ring.
Uniqueness
4-(Ethenyloxy)-1,3-dioxolan-2-one is unique due to its combination of the ethenyloxy group and the dioxolanone ring, which imparts specific reactivity and properties that are not observed in its analogs. This uniqueness makes it valuable for specialized applications in polymer chemistry and materials science.
Eigenschaften
CAS-Nummer |
148481-75-8 |
|---|---|
Molekularformel |
C5H6O4 |
Molekulargewicht |
130.10 g/mol |
IUPAC-Name |
4-ethenoxy-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H6O4/c1-2-7-4-3-8-5(6)9-4/h2,4H,1,3H2 |
InChI-Schlüssel |
SESVPSIQLAEEIW-UHFFFAOYSA-N |
Kanonische SMILES |
C=COC1COC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




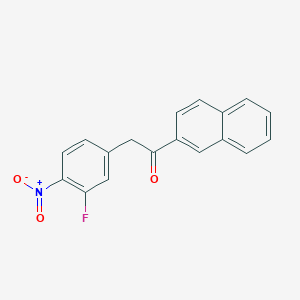
![2,4-Imidazolidinedione, 1-hydroxy-5-[3-(phosphonooxy)propyl]-](/img/structure/B12559164.png)
![[Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate](/img/structure/B12559179.png)
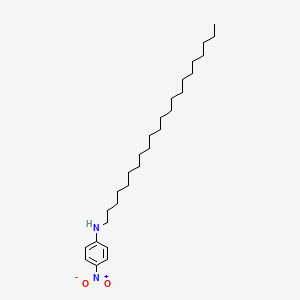
![2'-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5'-(dihydrogen phosphate)](/img/structure/B12559187.png)
![Ethyl [(triphenylstannyl)sulfanyl]acetate](/img/structure/B12559194.png)

![Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B12559221.png)

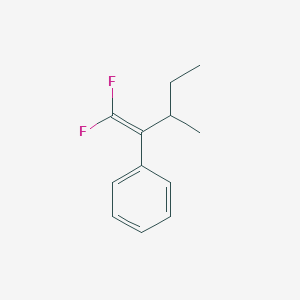
![1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene](/img/structure/B12559232.png)
